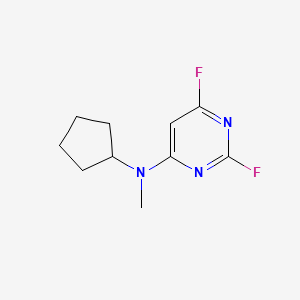![molecular formula C14H18ClNO4 B7359812 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7359812.png)
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP is a derivative of the amino acid proline and is known for its ability to interact with certain receptors in the brain and central nervous system.
作用機序
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid works by binding to certain receptors in the brain and central nervous system, including the NMDA receptor and the sigma-1 receptor. By interacting with these receptors, 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid is able to modulate various neurological processes, including neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects, including the ability to enhance cognitive function and memory, reduce inflammation, and modulate pain perception. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid in lab experiments is its ability to selectively target certain receptors in the brain and central nervous system, making it a useful tool for studying the underlying mechanisms of various neurological processes. However, 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid is also known to have certain limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are numerous potential future directions for research involving 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid, including further investigation into its therapeutic potential for various neurological disorders, as well as its potential use as a tool for studying the underlying mechanisms of these disorders. Additionally, there is potential for the development of new and more effective derivatives of 3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid that may have improved pharmacological properties.
合成法
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of proline with chloroacetyl chloride, followed by amination with morpholine and subsequent hydroxylation and methylation. The resulting compound is then purified through various chromatography techniques.
科学的研究の応用
3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid has been the subject of numerous scientific studies due to its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
3-[2-(3-chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(19,13(17)18)9-16-5-6-20-12(8-16)10-3-2-4-11(15)7-10/h2-4,7,12,19H,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQJZLWPBYJVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC(C1)C2=CC(=CC=C2)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-4-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B7359755.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359761.png)
![1-[1-(2,5-Dimethylpyrazol-3-yl)piperidin-3-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7359772.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7359775.png)

![methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7359786.png)
![5-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B7359795.png)

![1-(1-adamantyl)-2-[(2R)-2-hydroxy-2-phenylethyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B7359819.png)